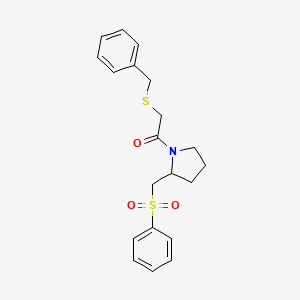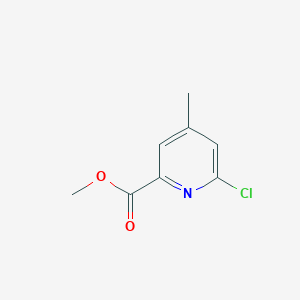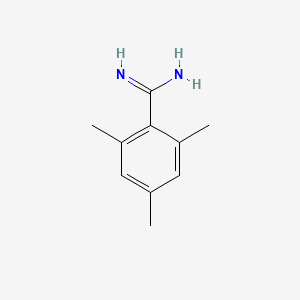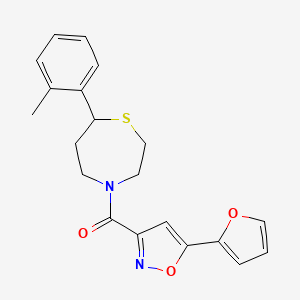
2-(Benzylthio)-1-(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Benzylthio)-1-(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)ethanone is an organic compound of considerable interest due to its unique molecular structure and potential applications in various scientific fields. This compound features a benzylthio group, a pyrrolidin-1-yl moiety, and a phenylsulfonylmethyl substituent, making it a versatile molecule for chemical reactions and research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzylthio)-1-(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)ethanone typically involves multiple steps, starting with the preparation of key intermediates. One common approach includes the reaction of benzylthiol with an appropriate electrophile, followed by the incorporation of the pyrrolidin-1-yl group through nucleophilic substitution. Finally, the phenylsulfonylmethyl group is introduced via sulfonylation under controlled conditions, such as in the presence of a base and sulfonyl chloride.
Industrial Production Methods: In an industrial setting, this compound can be produced using a scaled-up version of the laboratory synthesis. The process involves careful control of reaction parameters such as temperature, solvent choice, and purification techniques to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to maintain consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur and pyrrolidinyl nitrogen sites. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction reactions typically target the carbonyl group and can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are feasible due to the presence of reactive sites within the molecule. Halogenation, alkylation, and sulfonation are common examples.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or dimethyl sulfoxide.
Reduction: Sodium borohydride in methanol or tetrahydrofuran.
Substitution: Alkyl halides in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.
Major Products Formed:
Oxidation typically yields sulfoxides or sulfones.
Reduction leads to the formation of alcohols or amines.
Substitution reactions produce a variety of substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-(Benzylthio)-1-(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)ethanone has been extensively studied for its applications in:
Chemistry: As a building block in organic synthesis, it is used to prepare a variety of complex molecules.
Medicine: Investigated for its potential pharmacological properties, including antibacterial, antifungal, and anticancer activities.
Industry: Used in the synthesis of advanced materials, including polymers and specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-(Benzylthio)-1-(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)ethanone involves interaction with specific molecular targets, such as enzymes or receptors. The benzylthio and phenylsulfonyl groups can interact with active sites through hydrogen bonding or hydrophobic interactions, leading to inhibition or modulation of biological activities. Pathways affected include oxidative stress response and signal transduction processes.
Vergleich Mit ähnlichen Verbindungen
2-(Benzylthio)-1-(2-pyrrolidinyl)ethanone: Lacks the phenylsulfonyl group, resulting in different reactivity and applications.
1-Benzyl-2-(phenylsulfonyl)-pyrrolidine: A structural isomer with distinct chemical and biological properties.
2-(Phenylthio)-1-(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)ethanone: Substitution of the benzyl group with a phenyl group alters its chemical behavior.
Uniqueness: 2-(Benzylthio)-1-(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)ethanone stands out due to its multifunctional groups that provide a wide range of chemical reactivity and biological interactions. This versatility makes it a valuable compound for diverse research and industrial applications.
Eigenschaften
IUPAC Name |
1-[2-(benzenesulfonylmethyl)pyrrolidin-1-yl]-2-benzylsulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3S2/c22-20(15-25-14-17-8-3-1-4-9-17)21-13-7-10-18(21)16-26(23,24)19-11-5-2-6-12-19/h1-6,8-9,11-12,18H,7,10,13-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYXVIPMASMBIRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CSCC2=CC=CC=C2)CS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)-1,2-dihydrophthalazin-1-one](/img/structure/B2944651.png)
![N-(3,4-dimethylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2944652.png)

![4-[4-(3,4-DIMETHOXYPHENYL)-5-METHYL-1H-PYRAZOL-3-YL]BENZENE-1,3-DIOL](/img/structure/B2944658.png)
![N-[4-(2,3,3-Trifluorocyclobuten-1-yl)phenyl]acetamide](/img/structure/B2944659.png)
![(Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2944662.png)

![(3s,7Ar)-3-phenyl-1,7a-dihydro-pyrrolo[1,2-c]oxazol-5-one](/img/structure/B2944664.png)
![1-(4-Fluorophenyl)-2,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2944666.png)

![1-(2H-1,3-benzodioxole-5-carbonyl)-3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]piperidine](/img/structure/B2944668.png)
![Methyl 2-[4-(prop-2-enamido)oxan-2-yl]acetate](/img/structure/B2944670.png)


